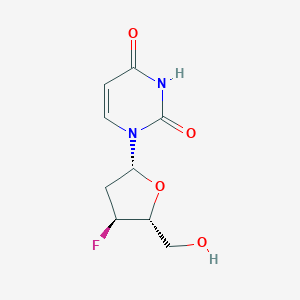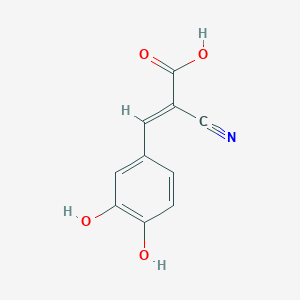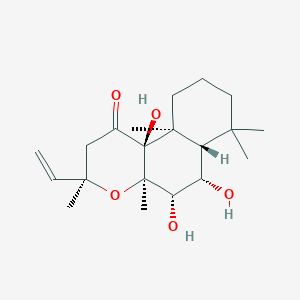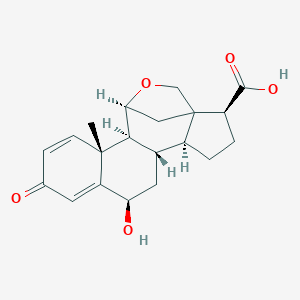
N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(piperazin-1-ylmethyl)benzamide methanesulfonate
Übersicht
Beschreibung
N-Desmethyl Imatinib Mesylate is a metabolite of Gleevec, a tyrosine kinase inhibitor which is highly specific for BCR-ABL, the enzyme associated with chronic myelogenous leukemia (CML) and certain forms of acute lymphoblastic leukemia (ALL).
Wissenschaftliche Forschungsanwendungen
Chronic Myelogenous Leukaemia (CML) Treatment
N-Desmethyl imatinib (mesylate) is an active metabolite of imatinib, a first-line treatment for chronic myelogenous leukaemia (CML) . The pharmacokinetics of imatinib in patients with CML are characterised by large interpatient variability .
Gastrointestinal Stromal Tumors Treatment
Imatinib mesylate has demonstrated unprecedented efficacy as first-line therapy for treatment for all phases of chronic myelogenous leukemia and metastatic and unresectable malignant gastrointestinal stromal tumors .
Pharmacokinetic Studies
The pharmacokinetics of imatinib and its active metabolite N-Desmethyl imatinib (DMI) are characterised by large interpatient variability . Therapeutic drug monitoring (TDM) of imatinib and its metabolite DMI can be useful to both optimise efficacy and reduce drug toxicity .
Bioanalytical Chemistry
N-Desmethyl imatinib (mesylate) is used in bioanalytical chemistry for the determination of imatinib and its metabolite DMI in human plasma . A rapid, simple and sensitive liquid chromatography/tandem mass spectrometry assay was developed for the simultaneous determination of imatinib and its metabolite DMI .
Clinical Practice
The assay developed for the determination of imatinib and its metabolite DMI in human plasma is being used successfully in clinical practice to enhance the safe and effective use of imatinib .
Pharmacogenetic Studies
The activity of CYP3A4 displays large inter-individual variability. Therefore, a given dose of imatinib can yield very different circulating concentrations of the parent drug and its metabolites . Studies show that an adequate plasma concentration of imatinib is important for a good clinical response , which emphasizes the significance of therapeutic drug monitoring and pharmacokinetics investigation of imatinib.
Wirkmechanismus
Target of Action
N-Desmethyl imatinib (mesylate), also known as Norimatinib mesylate, is a metabolite of Imatinib . Imatinib is a multi-target inhibitor of v-Abl, c-Kit, and PDGFR . These proteins are tyrosine kinases that play crucial roles in cell growth and proliferation .
Mode of Action
N-Desmethyl imatinib inhibits the BCR-ABL tyrosine kinase, the constitutively active tyrosine kinase created by the Philadelphia chromosome abnormality in Chronic Myeloid Leukemia (CML) . By inhibiting these tyrosine kinases, N-Desmethyl imatinib prevents the phosphorylation of proteins involved in cell cycle and proliferation pathways, thereby inhibiting the growth and proliferation of cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by N-Desmethyl imatinib is the BCR-ABL signaling pathway . This pathway is crucial for cell growth and proliferation. By inhibiting the BCR-ABL tyrosine kinase, N-Desmethyl imatinib disrupts this pathway, leading to the inhibition of cell growth and proliferation .
Pharmacokinetics
Imatinib is mainly metabolized by CYP3A4/CYP3A5 to N-Desmethyl imatinib, which exhibits in vitro activity comparable to that of the parent drug . Imatinib is also a substrate of P-glycoprotein, which is a drug efflux transporter and has the potential to affect the oral bioavailability and the clearance of imatinib . The pharmacokinetics of imatinib in patients with CML are characterized by large interpatient variability .
Result of Action
The inhibition of the BCR-ABL tyrosine kinase by N-Desmethyl imatinib leads to the inhibition of cell growth and proliferation . This results in a reduction in the number of cancer cells and can lead to a decrease in the size of tumors .
Action Environment
The action of N-Desmethyl imatinib can be influenced by various environmental factors. For example, the activity of CYP3A4/CYP3A5, which metabolizes imatinib to N-Desmethyl imatinib, can be affected by other medications that the patient is taking . Additionally, genetic polymorphisms in P-glycoprotein may contribute to variability in the pharmacokinetics of imatinib .
Eigenschaften
IUPAC Name |
methanesulfonic acid;N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-(piperazin-1-ylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N7O.CH4O3S/c1-20-4-9-24(17-26(20)34-28-31-12-10-25(33-28)23-3-2-11-30-18-23)32-27(36)22-7-5-21(6-8-22)19-35-15-13-29-14-16-35;1-5(2,3)4/h2-12,17-18,29H,13-16,19H2,1H3,(H,32,36)(H,31,33,34);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTOZFXRYMYSOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCNCC3)NC4=NC=CC(=N4)C5=CN=CC=C5.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N7O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
404844-03-7 | |
| Record name | Benzamide, N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-4-(1-piperazinylmethyl)-, methanesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=404844-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidynyl]amino]phenyl]benzamide methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














